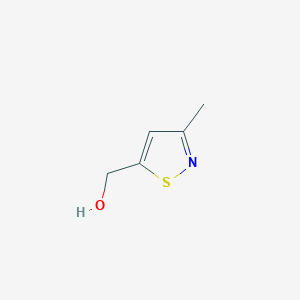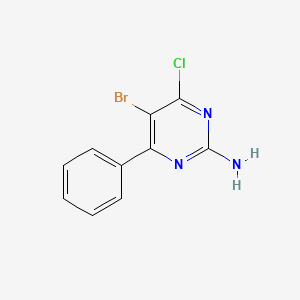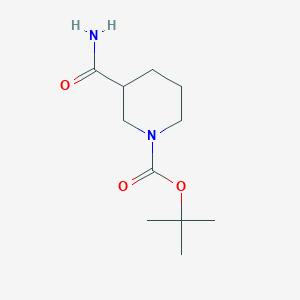
6-(Hydroxymethyl)picolinonitrile
Vue d'ensemble
Description
6-(Hydroxymethyl)picolinonitrile is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Approaches and Catalysis
6-(Hydroxymethyl)picolinonitrile demonstrates its versatility in synthetic chemistry. Fukuhara et al. (2018) highlighted a unique approach to synthesize 3-hydroxy-4-substituted picolinonitriles, achieved through a gold(I)-catalyzed cyclization process followed by N–O bond cleavage of isoxazolopyridines, showcasing the compound's role in facilitating complex chemical transformations under mild conditions (Fukuhara et al., 2018).
Metallovesicular Catalysis
This compound is also instrumental in metallovesicular catalysis. Song et al. (2011) studied the hydrolysis of p-nitrophenyl picolinate catalyzed by Zn(II) complexes of 6-(n-butyloxymethyl)-2-(hydroxymethyl)pyridine derivatives. The research emphasized the compound's significant role in rate acceleration and the formation of active species in catalytic processes (Song et al., 2011).
Coordination Chemistry and Complex Synthesis
The compound's structural properties make it suitable for forming metal complexes with notable chemical and physical properties. Kukovec et al. (2008) prepared cobalt(II) complexes with 6-hydroxypicolinic acid, highlighting the compound's role in forming chelating complexes, which were analyzed through X-ray crystal structure analysis and characterized by various spectroscopic methods (Kukovec et al., 2008). Additionally, the study of 6-phosphoryl picolinic acids by Andres and Chauvin (2011) as europium and terbium sensitizers emphasized its utility in luminescence and fluorescence applications (Andres & Chauvin, 2011).
Analytical and Detection Applications
Antioxidant Analysis
This compound has implications in the analytical domain, especially concerning antioxidant activity. Munteanu and Apetrei (2021) reviewed various assays used to determine antioxidant activity, highlighting the compound's relevance in detecting and analyzing antioxidant capacities in complex samples (Munteanu & Apetrei, 2021).
Biodegradation and Environmental Applications
The compound's derivatives are essential in studying biodegradation and environmental remediation. Zhang et al. (2019) researched the biodegradation of picolinic acid by Rhodococcus sp. PA18, which utilizes picolinic acid as a carbon and energy source, forming 6-hydroxypicolinic acid as a major metabolite, suggesting potential applications in bioremediation of environments polluted with picolinic acid (Zhang et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
6-(hydroxymethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXYECKZHAPGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563700 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50501-38-7 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














